molecular formula C11H14N2 B13528669 1-isopropyl-1H-indol-5-amine

1-isopropyl-1H-indol-5-amine

Katalognummer: B13528669
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: KOTSNSOZDLEYLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features an indole core with an isopropyl group at the nitrogen atom and an amine group at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indol-5-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include an appropriate isopropyl-substituted phenylhydrazine and a suitable ketone or aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst selection, to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-1H-indol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in various chemical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-isopropyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-indol-5-amine: Features an ethyl group instead of an isopropyl group.

    1-Propyl-1H-indol-5-amine: Contains a propyl group instead of an isopropyl group.

Uniqueness: 1-Isopropyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications.

Eigenschaften

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

1-propan-2-ylindol-5-amine

InChI

InChI=1S/C11H14N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,12H2,1-2H3

InChI-Schlüssel

KOTSNSOZDLEYLF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CC2=C1C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.